(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide
Overview
Description
®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and a phenylacetamide group. The presence of these functional groups makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents used in this step include hydrazine derivatives and diketones.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is typically achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its calcium sensitizing properties.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide involves its interaction with specific molecular targets:
Calcium Sensitization: The compound increases the sensitivity of cardiac muscle to calcium, enhancing myocardial contractility without increasing intracellular calcium levels.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases like heart failure.
Comparison with Similar Compounds
Similar Compounds
Levosimendan: A well-known calcium sensitizer used in the treatment of heart failure.
Pimobendan: Another calcium sensitizer with similar applications in veterinary medicine.
Uniqueness
®-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-YL)phenyl)acetamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to enhance myocardial contractility without significantly increasing oxygen demand sets it apart from other compounds in its class .
Properties
IUPAC Name |
(5R)-1-acetyl-6-(4-aminophenyl)-5-methyldiazinan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-7-12(18)15-16(9(2)17)13(8)10-3-5-11(14)6-4-10/h3-6,8,13H,7,14H2,1-2H3,(H,15,18)/t8-,13?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFVIPGCWFTIIL-UOGPZTOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN(C1C2=CC=C(C=C2)N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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